Bis(4-methoxyphenyl) Selenoxide
Overview
Description
Bis(4-methoxyphenyl) Selenoxide: is an organoselenium compound known for its mild oxidizing properties. It is widely used in organic synthesis due to its ability to selectively oxidize various functional groups under mild conditions .
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl) Selenoxide primarily targets thiols, sulfides, hydroquinone, catechol, and phosphine . These compounds play crucial roles in various biochemical reactions, and their oxidation can significantly impact the overall biochemical pathways.
Mode of Action
This compound interacts with its targets through oxidation reactions. It has been found to oxidize thiols to disulfides, sulfides to sulfoxides, hydroquinone or catechol to benzoquinones, and phosphine to phosphine oxide . Additionally, it has been used in combination with catalytic selenium dioxide for the oxidation of benzyl alcohols to benzaldehydes . An effective redox cycle between selenium and the dioxide is suggested .
Biochemical Pathways
The oxidation reactions catalyzed by this compound affect various biochemical pathways. For instance, the oxidation of thiols to disulfides can impact the redox status of cells, influencing processes like protein folding and signal transduction. Similarly, the oxidation of sulfides to sulfoxides can affect the metabolism of sulfur-containing compounds .
Pharmacokinetics
Given its molecular weight of 30922 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role as an oxidizing agent. By oxidizing thiols to disulfides, sulfides to sulfoxides, and other similar reactions, it can alter the chemical environment within cells, potentially affecting a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl) Selenoxide can be synthesized through the oxidation of bis(4-methoxyphenyl) selenide. A common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous medium . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl) Selenoxide primarily undergoes oxidation reactions. It is known to oxidize thiols to disulfides, sulfides to sulfoxides, and hydroquinone or catechol to benzoquinones . It can also oxidize phosphines to phosphine oxides.
Common Reagents and Conditions:
Oxidation of Thiols to Disulfides: Typically carried out in the presence of this compound under mild conditions.
Oxidation of Sulfides to Sulfoxides: This reaction is also performed under mild conditions using this compound as the oxidizing agent.
Oxidation of Hydroquinone or Catechol to Benzoquinones: Conducted under similar mild conditions.
Major Products Formed:
Disulfides: from thiols
Sulfoxides: from sulfides
Benzoquinones: from hydroquinone or catechol
Phosphine oxides: from phosphines
Scientific Research Applications
Chemistry: Bis(4-methoxyphenyl) Selenoxide is used as a mild and selective oxidizing agent in organic synthesis. It is particularly valuable for the oxidation of sensitive functional groups that might be degraded by harsher oxidizing agents .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its selective oxidizing properties make it a valuable reagent in the production of high-purity compounds.
Comparison with Similar Compounds
- Dimethyl Selenoxide
- Dibenzyl Selenoxide
- Diphenyl Selenoxide
Comparison: Bis(4-methoxyphenyl) Selenoxide is unique due to its electron-rich aromatic rings, which enhance its reactivity and selectivity as an oxidizing agent. Compared to other selenoxides, it offers milder oxidizing properties, making it suitable for sensitive substrates .
Conclusion
This compound is a versatile and valuable compound in organic synthesis, known for its mild and selective oxidizing properties. Its applications span across chemistry, biology, medicine, and industry, making it an important reagent in various scientific and industrial processes.
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWETDJNQVWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456745 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25862-14-0 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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